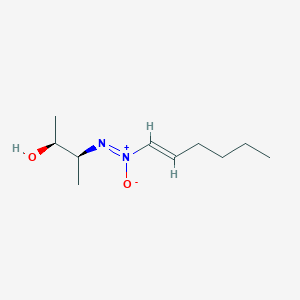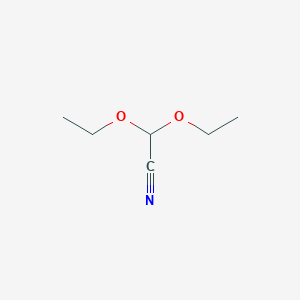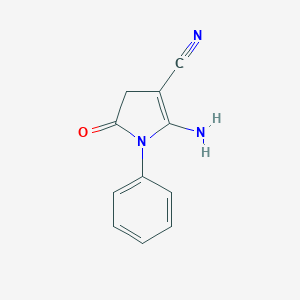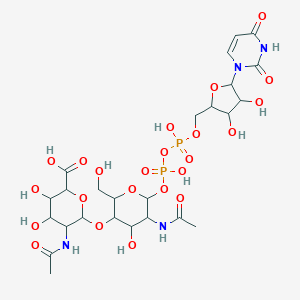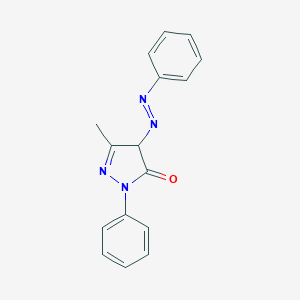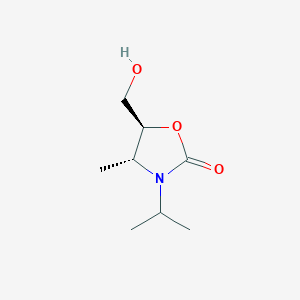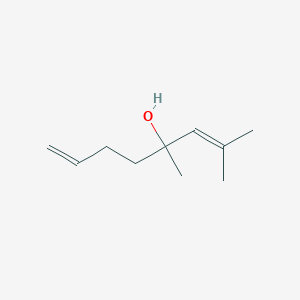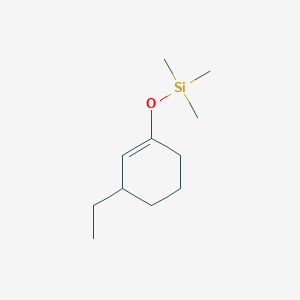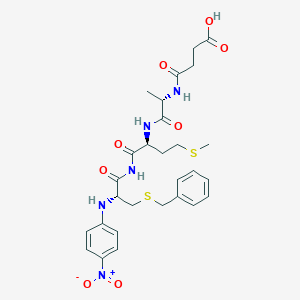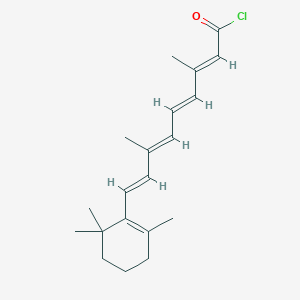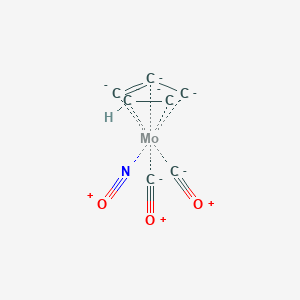
Cyclopentadienylmolybdenum dicarbonyl nitrosyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienylmolybdenum dicarbonyl nitrosyl, also known as CpMo(NO)(CO)2, is a coordination complex that has been extensively researched for its potential applications in various fields of science. This compound is a transition metal complex that contains a molybdenum atom, two carbonyl groups, one nitrosyl group, and a cyclopentadienyl ligand. The compound has been found to exhibit unique properties, making it a promising candidate for use in scientific research.
Applications De Recherche Scientifique
Photochemical Synthesis : Rosan and Faller (1976) describe an efficient photochemical synthesis of n5-cyclopentadienyl molybdenum dicarbonyl nitrosyl. This research suggests its potential in the preparation of complex organometallic compounds through photochemical processes (Rosan & Faller, 1976).
Molecular Symmetry Analysis : Tyler, Cox, and Sheridan (1959) demonstrate the use of microwave spectra to determine the molecular symmetry of related cyclopentadienyl compounds. This study underscores the importance of spectroscopic methods in analyzing the structure of such complexes (Tyler, Cox, & Sheridan, 1959).
Ligand Behavior in Complexes : Fischer and Beck (1971) investigated the addition of phenyllithium to cyclopentadienyl-dicarbonyl-nitrosyl complexes of chromium, molybdenum, and tungsten. Their work contributes to understanding ligand behavior and interactions in transition metal complexes (Fischer & Beck, 1971).
Polystyrene-supported Derivatives : Gubitosa and Brintzinger (1977) explored polystyrene-supported carbonyl and nitrosyl derivatives of group VI transition metals. This highlights the role of such complexes in developing supported catalytic systems (Gubitosa & Brintzinger, 1977).
Isocyanide Complex Formation : Kita, McCleverty, Patel, and Williams (1974) studied the reaction of π-cyclopentadienylmolybdenum nitrosyl halide with isocyanides, revealing insights into complex formation and the behavior of such compounds under different conditions (Kita et al., 1974).
Propriétés
IUPAC Name |
azanylidyneoxidanium;carbon monoxide;cyclopenta-1,3-diene;molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.2CO.Mo.NO/c1-2-4-5-3-1;2*1-2;;1-2/h1-5H;;;;/q-1;;;;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQAMVEVLKZSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.N#[O+].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5MoNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienylmolybdenum dicarbonyl nitrosyl | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

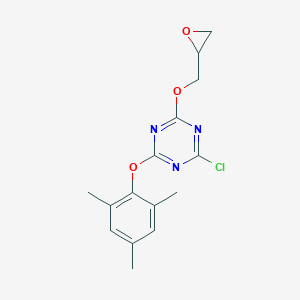
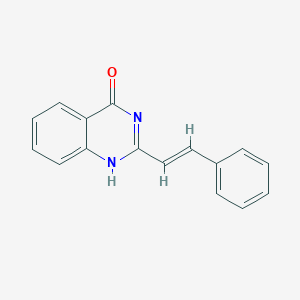
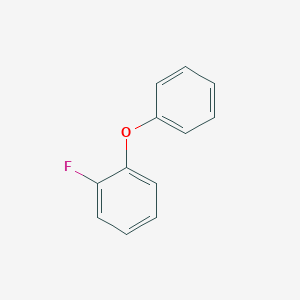
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
